![molecular formula C12H14N2O6S B14253250 methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate CAS No. 282527-04-2](/img/structure/B14253250.png)
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfonylamino group attached to a pent-4-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 4-nitrophenylamine with chlorosulfonic acid.
Coupling reaction: The nitrophenyl sulfonyl chloride is then reacted with (2S)-2-amino-pent-4-enoic acid in the presence of a base such as triethylamine to form the desired sulfonylamino compound.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonylamino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonylamino group may also play a role in binding to proteins and other biomolecules, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-[(4-aminophenyl)sulfonylamino]pent-4-enoate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-[(4-methylphenyl)sulfonylamino]pent-4-enoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
282527-04-2 |
|---|---|
Formule moléculaire |
C12H14N2O6S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate |
InChI |
InChI=1S/C12H14N2O6S/c1-3-4-11(12(15)20-2)13-21(18,19)10-7-5-9(6-8-10)14(16)17/h3,5-8,11,13H,1,4H2,2H3/t11-/m0/s1 |
Clé InChI |
YBABYCYGZIRVQH-NSHDSACASA-N |
SMILES isomérique |
COC(=O)[C@H](CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C(CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


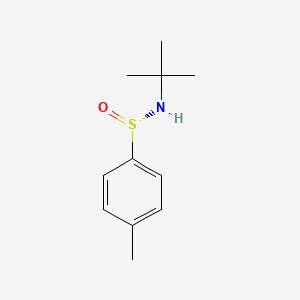
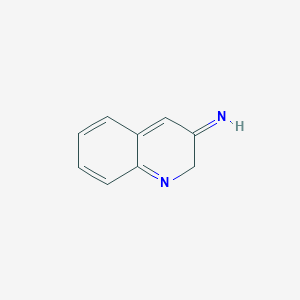
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
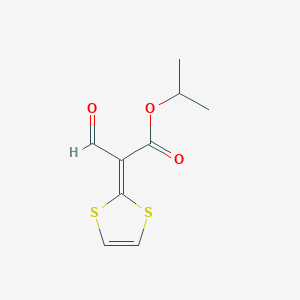
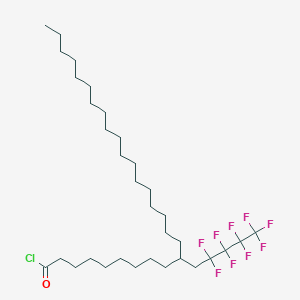
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

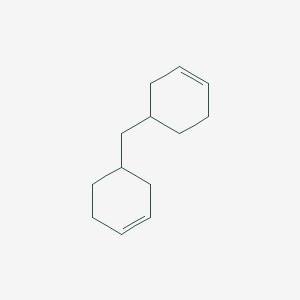
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
